molecular formula C11H14O4 B14400106 Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate CAS No. 89922-42-9

Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate

Cat. No.: B14400106
CAS No.: 89922-42-9
M. Wt: 210.23 g/mol
InChI Key: NFKSRMGJYKUKRW-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring attached to a pent-2-enoate moiety with a hydroxyl group at the fifth position. Furan derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyl group can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in inflammation, microbial growth, or cell proliferation .

Comparison with Similar Compounds

  • Ethyl 5-(furan-2-YL)-5-oxopent-2-enoate
  • Ethyl 5-(furan-2-YL)-5-hydroxypentanoate
  • 5-(furan-2-YL)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Comparison: Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate is unique due to the presence of both a hydroxyl group and a furan ring, which confer distinct chemical reactivity and biological activity. Compared to its oxidized or reduced analogs, this compound offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications. The presence of the furan ring also distinguishes it from other heterocyclic compounds, providing unique electronic and steric properties .

Properties

CAS No.

89922-42-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-(furan-2-yl)-5-hydroxypent-2-enoate

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)7-3-5-9(12)10-6-4-8-15-10/h3-4,6-9,12H,2,5H2,1H3

InChI Key

NFKSRMGJYKUKRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C1=CC=CO1)O

Origin of Product

United States

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